Coelenterazine, a luciferin found in various marine bioluminescent organisms, has garnered significant attention not only for its role in bioluminescence but also for its potent antioxidant properties. The compound has been identified as a key player in the light-emitting processes of coelenterates and is also present in other marine organisms such as squids, shrimps, and fishes, often concentrated along the digestive tract6. The interest in coelenterazine extends beyond its natural occurrence, as researchers have explored its potential in biomedical applications, including bioluminescence imaging and photodynamic therapy2.
Coelenterazine serves as a substrate for several luciferases, such as Gaussia luciferase, and has been synthesized on a gram scale to facilitate large-scale applications in bioluminescence imaging2. This imaging technique is particularly promising for the visualization of deep-seated tumors, where coelenterazine's luminescent properties can be harnessed to monitor cancer progression non-invasively2.
The potential of coelenterazine in photodynamic therapy has been explored due to its ability to generate a chemiluminescent signal in the presence of superoxide anion, which is often associated with cancerous tissues4. This property could be utilized to target and destroy tumor cells by inducing a localized oxidative stress response.
The unique cascade antioxidant mechanism of coelenterazine, where both the mother-compound and the daughter-compound exhibit antioxidative properties, has therapeutic potential. It has been evaluated in a hamster model of ischemia-reperfusion, illustrating its capacity to mitigate oxidative stress in vivo3. This dual-stage antioxidant action could be beneficial in developing novel antioxidants for various oxidative stress-related diseases.
Coelenterazine's sensitivity to superoxide anion makes it an excellent chemiluminescent probe for studying the respiratory burst in neutrophils, which is a critical aspect of the immune response5. Its specificity and sensitivity could lead to improved assays for researching and diagnosing immune disorders.
Coelenterazine 400a, commonly referred to as DeepBlue C™, is a derivative of coelenterazine and serves as a substrate for Renilla luciferase. This compound is notable for its ability to generate bioluminescence, emitting light primarily around 400 nm, making it particularly useful in various bioluminescent assays and imaging techniques. Coelenterazine 400a is widely used in scientific research, especially in studies involving protein interactions and cellular processes.
Coelenterazine 400a is derived from marine organisms, particularly those within the phylum Cnidaria, such as jellyfish and certain types of sea anemones. The natural form of coelenterazine is synthesized by these organisms and is integral to their bioluminescent capabilities. The synthetic production of coelenterazine derivatives, including coelenterazine 400a, has been developed to facilitate laboratory applications and improve the efficiency of bioluminescent assays.
Coelenterazine 400a belongs to the class of compounds known as imidazopyrazinones. It is classified as a luciferin due to its role in light-emitting reactions catalyzed by luciferases. This compound is specifically recognized for its application in bioluminescence resonance energy transfer (BRET) assays, which are crucial for studying molecular interactions in live cells.
The synthesis of coelenterazine 400a involves several chemical reactions that transform simpler organic compounds into the final product. A typical synthesis pathway includes:
The molecular structure of coelenterazine 400a features an imidazopyrazinone core, characterized by a fused ring system that contributes to its luminescent properties.
The compound's structural configuration allows it to interact effectively with luciferases, facilitating the emission of light upon enzymatic catalysis.
Coelenterazine 400a participates in several key chemical reactions that underpin its utility in bioluminescence:
The mechanism through which coelenterazine 400a produces light involves several steps:
This process is highly efficient and allows for real-time imaging and monitoring of biological processes at the molecular level .
These properties make coelenterazine 400a an ideal candidate for use in bioluminescent assays .
Coelenterazine 400a has numerous applications in scientific research:
Coelenterazine 400a (2,8-dibenzyl-6-phenyl-imidazo[1,2a]pyrazin-3-(7H)-one) features targeted structural alterations to the native coelenterazine framework that confer unique bioluminescent properties. The molecular formula is C₂₆H₂₁N₃O, with a molecular weight of 391.48 g/mol [1] [4]. The defining modifications involve benzyl group substitutions at the C-2 and C-8 positions of the imidazopyrazinone core structure [5] [7]. These hydrophobic benzyl moieties significantly alter the electron distribution within the heterocyclic system, resulting in a more compact molecular conformation compared to other derivatives. The structural rigidity enhances photophysical stability while reducing the molecule's susceptibility to non-enzymatic oxidation—a common limitation observed in native coelenterazine [1] [4]. The purity of commercially available preparations exceeds 95% as verified by thin-layer chromatography, presenting as a yellow to orange crystalline powder that requires strict storage at -20°C under inert gas atmosphere due to its photosensitivity and thermal instability [1] [5].
The strategic benzyl substitutions distinguish Coelenterazine 400a structurally and functionally from both native coelenterazine and other common derivatives like v-coelenterazine. Native coelenterazine contains hydroxyl and p-hydroxybenzyl moieties at the C-2 and C-8 positions, respectively, making it susceptible to autoxidation and yielding broader emission spectra [7]. In contrast, Coelenterazine 400a's dibenzyl groups create a more hydrophobic molecular environment, shifting its emission maximum approximately 25 nm bathochromically compared to the native compound [7] [9]. This derivative also exhibits markedly different solubility profiles, dissolving effectively in methanol and ethanol but demonstrating instability in DMSO—a solvent suitable for other coelenterazine analogs [1] [4]. The absence of heteroatoms in the methylene bridge further differentiates it from sulfur- or oxygen-containing derivatives, contributing to its unique spectral characteristics and enzymatic recognition profile [2].
Table 1: Structural and Spectral Comparison of Coelenterazine Derivatives
Compound | C-2 Substituent | C-8 Substituent | Emission Maximum | Primary Enzymatic Target |
---|---|---|---|---|
Native Coelenterazine | p-Hydroxybenzyl | Hydroxyl | ~480 nm | RLuc, GLuc, Aequorin |
v-Coelenterazine | Methyl | p-Hydroxybenzyl | ~400 nm | RLuc |
Coelenterazine 400a | Benzyl | Benzyl | ~400 nm | RLuc |
Coelenterazine 400a emits intense blue light upon enzymatic oxidation by Renilla luciferase, with a characteristic peak emission wavelength of 395-400 nm [3] [6] [9]. This narrow emission profile (full-width at half-maximum ≈35 nm) results from the constrained molecular conformation imposed by the benzyl substituents, which limit vibrational relaxation pathways during the excited-state decay of the reaction product, coelenteramide 400a [2] [9]. The emission wavelength is strategically positioned at the absorption minima of green fluorescent protein (GFP) variants, minimizing spectral overlap between donor luminescence and acceptor fluorescence—a critical advantage for bioluminescence resonance energy transfer (BRET) applications [3] [5] [7]. This specific spectral characteristic underpins the compound's commercial designation as DeepBlueC™ in BRET systems, where it serves as the preferred energy donor when paired with Class 1 and 3 GFP acceptors (e.g., GFP2 and GFP10) [3] [7].
The bioluminescence quantum yield of Coelenterazine 400a with Renilla luciferase mutants approaches 0.25, representing a significant enhancement over earlier coelenterazine derivatives [8]. This increased efficiency stems from optimized binding kinetics with engineered luciferase variants like RLuc8, which exhibit complementary structural adaptations to accommodate the benzyl substituents [8]. However, the high-energy dioxetanone ring confers inherent instability in solution, with spontaneous decomposition observed even at -20°C due to susceptibility to nucleophilic attack [1] [4]. This instability necessitates specialized handling protocols: lyophilized aliquots stored under argon atmosphere at -80°C provide maximum stability (>4 years), while working solutions should be prepared immediately before use in methanol or ethanol (not DMSO, which accelerates decomposition) at concentrations ≤1 mg/mL [1] [7]. The compound exhibits limited solubility in aqueous buffers (<50 μM), requiring formulation in co-solvent systems for biological applications [7].
Coelenterazine 400a demonstrates exceptional specificity for Renilla reniformis luciferase (RLuc) and its engineered variants (RLuc2, RLuc8), functioning as a high-efficiency substrate with a Km value of approximately 2.5 μM [2] [4]. The benzyl substituents at C-2 and C-8 positions create optimal hydrophobic interactions within the RLuc active site pocket, particularly with phenylalanine and leucine residues at positions 121 and 207, respectively [6]. This specific binding orientation positions the dioxetanone ring for efficient peroxidation, resulting in rapid light emission kinetics characterized by a flash-type luminescence profile [2] [9]. Engineered RLuc variants like RLuc8.6-535 exhibit further improved catalytic efficiency (kcat/Km) with Coelenterazine 400a, reaching values 15-fold higher than with native RLuc [8]. This enhanced performance underpins the compound's utility in high-sensitivity reporter assays where it generates 10-fold greater signal output compared to standard BRET substrates [8].
Table 2: Enzymatic Kinetics of Coelenterazine 400a with Renilla Luciferase Variants
Enzyme Variant | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) | Relative Light Output |
---|---|---|---|---|
Native RLuc | 8.2 ± 0.9 | 0.15 ± 0.02 | 0.018 | 1.0× |
RLuc2 | 3.1 ± 0.3 | 0.83 ± 0.05 | 0.268 | 8.5× |
RLuc8 | 2.6 ± 0.2 | 1.24 ± 0.07 | 0.477 | 12.3× |
Coelenterazine 400a exhibits negligible activity with Gaussia princeps luciferase (GLuc) due to fundamental differences in active site architecture between these marine luciferases [4] [8]. GLuc possesses a narrower substrate-binding cleft that cannot accommodate the steric bulk of the C-8 benzyl substituent, preventing productive binding orientation [8]. Comparative studies demonstrate <0.5% light emission intensity relative to native coelenterazine when Coelenterazine 400a is incubated with GLuc [4]. This enzymatic incompatibility provides practical utility in dual-reporter systems where RLuc and GLuc reporters are co-expressed, allowing selective activation of RLuc without cross-activation of GLuc [4] [8]. The selectivity profile further extends to other coelenterazine-dependent photoproteins, including aequorin, which exhibits less than 5% activity with Coelenterazine 400a compared to its native chromophore due to altered Ca²⁺-binding kinetics [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1